molecular formula C22H24ClN3O2 B2547733 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride CAS No. 2445794-20-5

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride

Cat. No.: B2547733
CAS No.: 2445794-20-5
M. Wt: 397.9
InChI Key: JPKMYLNNPKRMHR-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3O2 and its molecular weight is 397.9. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Adduct Formation

In the realm of crystallography, the study of adducts comprising piperidine derivatives reveals intricate details about molecular orientations and interactions. For example, Revathi et al. (2015) investigated an adduct involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents, highlighting the dihedral angles and intermolecular hydrogen bonding that contribute to the formation of molecular chains within the crystal structure (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Synthetic Methodologies and Medicinal Chemistry

In synthetic chemistry, Chang et al. (2006) explored the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines to synthesize a variety of phenyl-(4-phenylpiperidin-4-yl)methanones, including meperidine analogs, demonstrating a facile strategy for the generation of potentially therapeutic compounds (Chang, Wu, Lin, & Hung, 2006).

Molecular Docking and Antibacterial Activity

Molecular docking studies, as conducted by Shahana and Yardily (2020), provide insights into the antibacterial potential of novel compounds. Their research synthesized and characterized compounds with thiazol and thiophene substituents, employing density functional theory (DFT) calculations and molecular docking to understand antibacterial activity (Shahana & Yardily, 2020).

Enantioselective Synthesis and Natural Product Derivation

Escolano, Amat, and Bosch (2006) highlighted the utility of phenylglycinol-derived oxazolopiperidone lactams as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, showcasing the potential for creating diverse bioactive compounds (Escolano, Amat, & Bosch, 2006).

Corrosion Inhibition

The study of oxazole derivatives for corrosion inhibition on mild steel by Rahmani et al. (2018) exemplifies the application of these compounds in materials science. Their research evaluated the efficacy of specific oxazole derivatives in reducing corrosion, utilizing gravimetric and electrochemical techniques along with quantum chemical calculations (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).

Properties

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2.ClH/c23-16-22(18-9-5-2-6-10-18)11-13-25(14-12-22)21(26)20-19(15-27-24-20)17-7-3-1-4-8-17;/h1-10,15H,11-14,16,23H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKMYLNNPKRMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NOC=C3C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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